molecular formula C9H14N2O B3022363 2-methoxy-N-(pyridin-2-ylmethyl)ethanamine CAS No. 62402-19-1

2-methoxy-N-(pyridin-2-ylmethyl)ethanamine

Cat. No.: B3022363
CAS No.: 62402-19-1
M. Wt: 166.22 g/mol
InChI Key: IMHLUDNQZHMEKM-UHFFFAOYSA-N
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Description

2-Methoxy-N-(pyridin-2-ylmethyl)ethanamine is an organic compound with the molecular formula C9H14N2O It is a heterocyclic amine that contains both a pyridine ring and an ether functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(pyridin-2-ylmethyl)ethanamine typically involves the reaction of 2-aminopyridine with 2-methoxyacetaldehyde. The reaction is carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) to yield the desired product . The reaction conditions generally include:

    Solvent: Methanol

    Temperature: Room temperature

    Reaction Time: 10 hours

    Workup: The reaction mixture is neutralized with dilute hydrochloric acid, followed by extraction with dichloromethane and drying over anhydrous magnesium sulfate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(pyridin-2-ylmethyl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-N-(pyridin-2-ylmethyl)ethanamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-N-(pyridin-2-yl)methyleneethanamine
  • N,N-Diethyl-N-(pyridin-2-yl)methyleneethane-1,2-diamine
  • 2-(Pyridin-2-yl)methyleneaminoethanol

Uniqueness

2-Methoxy-N-(pyridin-2-ylmethyl)ethanamine is unique due to its combination of a methoxy group and a pyridine ring, which imparts distinct chemical reactivity and potential for forming coordination complexes. This makes it a valuable compound for research in coordination chemistry and catalysis .

Properties

IUPAC Name

2-methoxy-N-(pyridin-2-ylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-12-7-6-10-8-9-4-2-3-5-11-9/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHLUDNQZHMEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406033
Record name 2-Methoxy-N-[(pyridin-2-yl)methyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62402-19-1
Record name 2-Methoxy-N-[(pyridin-2-yl)methyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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